molecular formula C12H11ClN2O2 B1337172 Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 33331-57-6

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B1337172
CAS No.: 33331-57-6
M. Wt: 250.68 g/mol
InChI Key: HKTABMXYYNWMQH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 4th position, a methyl group at the 7th position, and an ethyl ester group at the 3rd position of the naphthyridine ring. It is primarily used in various chemical and pharmaceutical research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.

    Cyclization Reactions: Formation of the naphthyridine ring through cyclization of intermediates.

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium carbonate for deprotonation and cyclization.

    Reducing Agents: Tin(II) chloride or hydrogen gas for reduction of nitro groups.

    Solvents: Tetrahydrofuran (THF) or ethanol as reaction media.

Major Products Formed

The major product formed from these reactions is this compound itself, with potential side products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, similar compounds in the naphthyridine family have been shown to inhibit bacterial DNA gyrase, thereby preventing bacterial replication .

Comparison with Similar Compounds

Similar Compounds

    Nalidixic Acid: A 1,8-naphthyridine derivative with potent antibacterial activity.

    Quinolones: A class of compounds with a similar core structure but different substituents, known for their broad-spectrum antibacterial properties.

Uniqueness

Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)9-6-14-11-8(10(9)13)5-4-7(2)15-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTABMXYYNWMQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441809
Record name Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33331-57-6
Record name Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Example 7b (1.0 g, 4.30 mmol) was reacted with 12 mL of POCl3 for 4 h following the procedure from Example 7d giving the title compound as a brownish-pink solid (619 mg, 57%).
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57%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 10 g of ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate and 50 ml of phosphorus oxychloride was heated at 60°C with stirring for 1 hour. The excess phosphorus oxychloride was removed under reduced pressure and the product was poured into ice-water. The insoluble matter was filtered off, the filtrate was adjusted to pH 8 by the addition of aqueous ammonia under cooling and extracted with ether. The extracts were dried over anhydrous magnesium sulfate. Then 0.5 g of activated carbon was added to the ether extracts for decoloration. The ether extracts were filtered, concentrated to a small volume and cooled. The precipitate was filtered to provide 8.6 g of ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate as yellow needles, m.p. 99°-100°C (decomp.).
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10 g
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50 mL
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Synthesis routes and methods IV

Procedure details

3-Carbethoxy-4-hydroxy-7-methyl-1,8-naphthyridine (3.8 g; 0.016 M) was suspended in POCl3 (46 ml; 0.45 M) and the mixture heated at 70°-80° C. for 4 hr. The solution was concentrated in vacuo and the residue poured carefully onto crushed ice. The resulting solution was basified with 10% aq. NaOH to pH 6 and extracted with Et2O. The Et2O extracts were combined, washed with saturated brine and dried over anhydrous MgSO4. The drying agent was removed by filtration and the filtrate was decolourised by refluxing with charcoal, filtered through Kieselguhr and evaporated to dryness in vacuo to yield the product, 3.7 g. (92%), m.p. 92°-93° C. (dec.). An analytical sample was obtained by chromatography over silica gel using CHCl3 /MeOH (9:1) as eluent. m.p. 90°-91° C. (dec.) (Found: N, 11.36; C, 57.80; H, 4.66; Cl, 14.13%. C12H11ClN2O2 requires: N, 11.18; C, 57.48; H, 4.39; Cl, 14.17%), νmax (KBr) 1720, 1600, 1580, 1470, 1260, 1213, 1170, 1022, 810 cm-1, δ [(CD3)2SO] 1.39 (t), 4.4 (q), (CH3CH2), 2.74 (s) (CH3), 7.69 (d), 8.6 (d), 9.21 (s) (heterocyclic protons), m/e 250 (M+ ; 100%), 222 (41%).
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